N'-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide
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Overview
Description
N,N’-Bis(5-bromopyridin-2-yl)methanediamine , is a chemical compound with the molecular formula C11H10Br2N4. Its V-shaped structure lies on a crystallographic twofold rotation axis, passing through the central carbon atom . This compound has been identified as a reaction side product.
Preparation Methods
The synthetic route to N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide involves specific reaction conditions. it’s essential to note that the product crystallized from a solution of dichloromethane turned out to be N,N’-bis(5-bromopyridin-2-yl)methanediamine. The yield for this compound was 20% . Unfortunately, detailed industrial production methods are not widely documented.
Chemical Reactions Analysis
Types of Reactions::
Hydrogenation: Reduction of the pyridine ring.
Substitution: Bromine atoms can be replaced by other nucleophiles.
Coordination Chemistry: Interaction with metal ions.
Hydrolysis: Cleavage of the amide bonds.
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Coordination Chemistry: Metal salts (e.g., copper sulfate, nickel chloride).
Hydrolysis: Acidic or basic conditions.
- Reduction: N,N’-Bis(5-bromopyridin-2-yl)methanediamine.
- Substitution: Various derivatives with different substituents.
- Coordination complexes with metal ions.
Scientific Research Applications
N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Catalysis: In metal-catalyzed reactions.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its V-shaped structure and bromine substituents suggest potential interactions with biological targets. Further studies are needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide shares similarities with other pyridine-based compounds, but its unique V-shaped structure sets it apart. Similar compounds include 5-bromopyridine and related derivatives .
Remember that this compound’s applications and properties may evolve as research progresses
Properties
Molecular Formula |
C7H10BrN3O2S |
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Molecular Weight |
280.14 g/mol |
IUPAC Name |
5-bromo-2-(dimethylsulfamoylamino)pyridine |
InChI |
InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)10-7-4-3-6(8)5-9-7/h3-5H,1-2H3,(H,9,10) |
InChI Key |
UIKWAAYQKMYZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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